molecular formula C16H16FN3O4S B3441461 1-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine CAS No. 71422-88-3

1-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B3441461
CAS No.: 71422-88-3
M. Wt: 365.4 g/mol
InChI Key: SHLPPDVEEWDILD-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group and a nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the following steps:

    Nucleophilic Substitution: A piperazine derivative reacts with 4-fluorobenzene under nucleophilic substitution conditions.

    Sulfonylation: The intermediate product is then subjected to sulfonylation using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: 1-(4-fluorophenyl)-4-[(4-aminophenyl)sulfonyl]piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs, particularly those targeting the central nervous system.

    Materials Science: As a building block for creating novel polymers and materials with specific properties.

    Biological Research: As a probe for studying biological processes involving piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)piperazine: Lacks the sulfonyl and nitro groups, potentially less versatile in chemical reactions.

    4-[(4-nitrophenyl)sulfonyl]piperazine: Lacks the fluorophenyl group, which might affect its biological activity.

Uniqueness

1-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the fluorophenyl and nitrophenylsulfonyl groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4S/c17-13-1-3-14(4-2-13)18-9-11-19(12-10-18)25(23,24)16-7-5-15(6-8-16)20(21)22/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLPPDVEEWDILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199158
Record name 1-(4-Fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71422-88-3
Record name 1-(4-Fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71422-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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